Cas no 1429422-30-9 (2-chloroquinazoline-7-carboxylic acid)

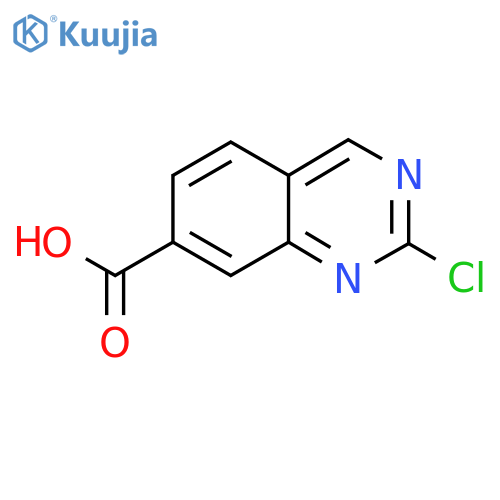

1429422-30-9 structure

商品名:2-chloroquinazoline-7-carboxylic acid

CAS番号:1429422-30-9

MF:C9H5ClN2O2

メガワット:208.601200819016

CID:5304270

2-chloroquinazoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-chloroquinazoline-7-carboxylic acid

- 2-chloroquinazoline-7-carboxylicacid

- 7-Quinazolinecarboxylic acid, 2-chloro-

-

- インチ: 1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14)

- InChIKey: IXPMSRUXZSILLJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=C2C=CC(C(=O)O)=CC2=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- トポロジー分子極性表面積: 63.1

- 疎水性パラメータ計算基準値(XlogP): 2

2-chloroquinazoline-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-100MG |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 100MG |

¥ 1,122.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-250mg |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 250mg |

¥1449.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-10g |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 10g |

¥18089.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-250MG |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 250MG |

¥ 1,795.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-1G |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 1g |

¥ 4,481.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-500MG |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 500MG |

¥ 2,989.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-5G |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 5g |

¥ 13,444.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-1g |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 1g |

¥3618.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-10G |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 10g |

¥ 22,407.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0272-500mg |

2-chloroquinazoline-7-carboxylic acid |

1429422-30-9 | 95% | 500mg |

¥2414.0 | 2024-04-24 |

2-chloroquinazoline-7-carboxylic acid 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1429422-30-9 (2-chloroquinazoline-7-carboxylic acid) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1429422-30-9)2-chloroquinazoline-7-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):625.0